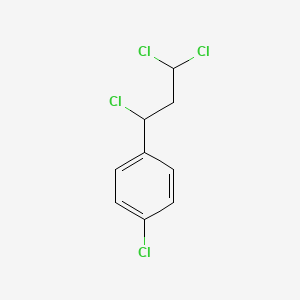![molecular formula C24H24Cl2O4 B12558413 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene CAS No. 143824-74-2](/img/structure/B12558413.png)
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is an organic compound with the molecular formula C24H24Cl2O4 and a molecular weight of 447.35 g/mol . This compound is characterized by the presence of two 4-chlorophenoxy groups attached to a benzene ring through ethoxy linkages. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4-chlorophenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 4-chlorophenoxy groups.
Oxidation Reactions: The ethoxy linkages can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis[[2-(4-methoxyphenoxy)ethoxy]methyl]benzene
- 1,4-Bis[[2-(4-bromophenoxy)ethoxy]methyl]benzene
- 1,4-Bis[[2-(4-fluorophenoxy)ethoxy]methyl]benzene
Uniqueness
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is unique due to the presence of 4-chlorophenoxy groups, which impart specific chemical properties such as increased reactivity in nucleophilic substitution reactions and potential biological activity. The chlorine atoms also contribute to the compound’s overall stability and resistance to degradation.
Propiedades
Número CAS |
143824-74-2 |
|---|---|
Fórmula molecular |
C24H24Cl2O4 |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
1,4-bis[2-(4-chlorophenoxy)ethoxymethyl]benzene |
InChI |
InChI=1S/C24H24Cl2O4/c25-21-5-9-23(10-6-21)29-15-13-27-17-19-1-2-20(4-3-19)18-28-14-16-30-24-11-7-22(26)8-12-24/h1-12H,13-18H2 |
Clave InChI |
RTRYESSNSBODPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COCCOC2=CC=C(C=C2)Cl)COCCOC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


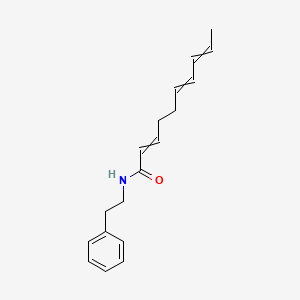
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
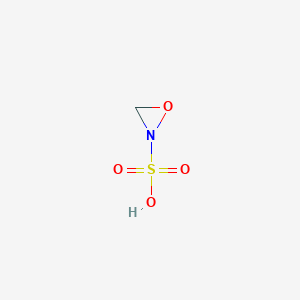

![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
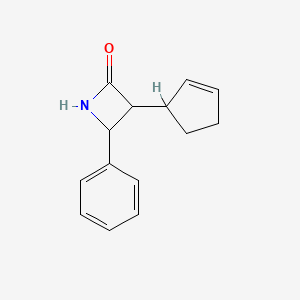
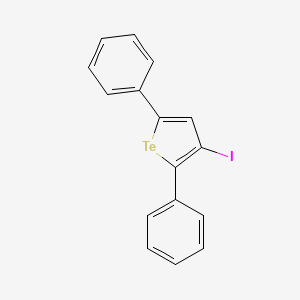

![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)


![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)

